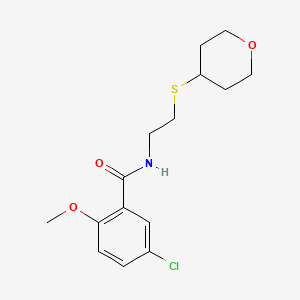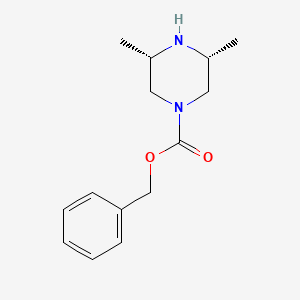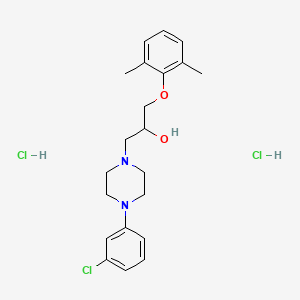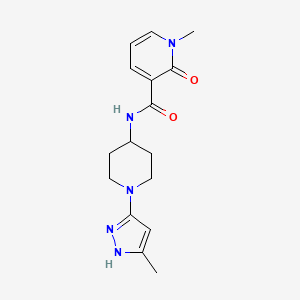![molecular formula C16H13F3N4O2S B2355313 N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 343372-58-7](/img/structure/B2355313.png)
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide, commonly known as AQ-RA 741, is a novel compound that has gained attention in the field of scientific research. It belongs to the class of sulfonohydrazides and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide derivatives have been investigated for their antimicrobial properties. Studies show that certain derivatives, synthesized via various chemical reactions, exhibit significant activity against microbial strains, suggesting potential applications in antimicrobial chemotherapy (Holla et al., 2005).
Spectrophotometric and Fluorogenic Sensing
This compound and its derivatives have been used in the development of chemosensors. For example, certain derivatives have been designed to detect specific metal ions like Al3+ and Cu2+ in aqueous conditions, demonstrating their application in environmental monitoring and analytical chemistry (Yang et al., 2015).
Anticancer Properties
Some derivatives of this compound have shown promising results in in vitro studies for their cytotoxic properties against human tumor cell lines. These findings suggest the potential of these compounds in the development of new anticancer drugs (Korcz et al., 2018).
COX-2 Inhibition and Anticancer Agents
In the context of drug repurposing, some quinoline acetohydrazide derivatives, related to this compound, have been evaluated for their potential as COX-2 inhibitors and anticancer agents. This demonstrates the compound's utility in exploring new therapeutic avenues (Manohar et al., 2018).
Chemical Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of this compound derivatives. Advanced techniques like NMR, IR, and mass spectrometry are employed to elucidate the chemical structure and properties of these compounds, which is crucial for their potential applications in various fields of chemistry and pharmacology (Ji et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that quinoxalines, a class of compounds to which this molecule belongs, have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity . They are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties .
Mode of Action
Quinoxalines typically interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to various downstream effects .
Biochemical Pathways
Given the broad range of activities associated with quinoxalines, it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of cell proliferation in the case of antitumor activity .
Result of Action
Based on the known activities of quinoxalines, it can be inferred that the compound may have potential antitumor, antimicrobial, antibacterial, and antihiv effects .
Propiedades
IUPAC Name |
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-23(22-26(24,25)11-7-3-2-4-8-11)15-14(16(17,18)19)20-12-9-5-6-10-13(12)21-15/h2-10,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGXKGUZVOOMTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2355238.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2355240.png)
![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)


![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2355250.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)
